molecular formula C23H22N2O2S2 B2965746 N-(4-METHYLPHENYL)-4-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE CAS No. 1164556-46-0

N-(4-METHYLPHENYL)-4-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE

Cat. No.: B2965746
CAS No.: 1164556-46-0
M. Wt: 422.56
InChI Key: YXNCCBARFBXSBO-DXQMBWDBSA-N
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Description

N-(4-Methylphenyl)-4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a synthetic organic compound with a molecular formula of C23H22N2O2S2 and an average molecular mass of 422.561 g/mol . This molecule features a complex structure that includes a rhodanine core, a butanamide linker, and substituted phenyl rings, with defined (5Z) and (2E) double-bond stereochemistry . Compounds based on the 4-oxo-2-thioxo-1,3-thiazolidine (rhodanine) scaffold are of significant interest in medicinal chemistry and chemical biology research. While the specific biological profile of this compound requires further investigation, structural analogues, such as thiazolo[5,4-e]indol derivatives, have been identified as modulators of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in the control of the cell cycle . This suggests potential research applications for this compound in the study of cell proliferation and the development of chemotherapeutic agents. Furthermore, related molecules with similar thioxothiazolidinone cores are actively being explored in preclinical research for their potential in various therapeutic areas, including inflammatory and autoimmune diseases, due to their ability to modulate specific integrin receptors on leukocytes . Researchers can utilize this high-purity compound as a key intermediate for synthesizing novel heterocyclic compounds or as a pharmacological tool to probe biological mechanisms involving kinase signaling and immune cell adhesion. This product is strictly For Research Use Only.

Properties

IUPAC Name

N-(4-methylphenyl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S2/c1-17-12-14-19(15-13-17)24-21(26)11-6-16-25-22(27)20(29-23(25)28)10-5-9-18-7-3-2-4-8-18/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,24,26)/b9-5+,20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNCCBARFBXSBO-DXQMBWDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methylphenyl)-4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that belongs to the class of thiazolidine derivatives. Its unique structure, featuring multiple functional groups, suggests potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O2S2, with a molecular weight of approximately 350.46 g/mol. The presence of a thiazolidine ring and various aromatic components enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound may involve interactions with specific enzymes or receptors due to its diverse functional groups. The thiazolidine moiety is known for its ability to modulate various biological pathways, including anti-inflammatory and anticancer activities. The sulfur atom in the thiazolidine ring may also contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives in anticancer therapies. For instance, compounds similar to N-(4-Methylphenyl)-4-[...]-butanamide have demonstrated significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that specific substitutions on the phenyl rings enhance the anticancer properties. In one study, derivatives with a methyl group at position 4 of the phenyl ring showed increased activity against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) .

CompoundCell LineIC50 (µM)Comments
N-(4-Methylphenyl)-...A549< 10High selectivity
N-(4-Methylphenyl)-...NIH/3T3< 15Moderate toxicity

Anticonvulsant Activity

Thiazolidine derivatives have also been investigated for their anticonvulsant properties. In picrotoxin-induced convulsion models, related compounds exhibited notable protective effects. The presence of specific functional groups was crucial in enhancing anticonvulsant activity .

Case Studies

  • Study on Anticancer Activity :
    A recent study synthesized various thiazolidine derivatives and tested them against A549 cells. The results indicated that compounds with electron-donating groups significantly improved cytotoxicity compared to those without such substitutions .
  • Investigating Anticonvulsant Properties :
    In another study focused on thiazole derivatives, it was found that structural modifications could lead to significant improvements in anticonvulsant efficacy. The study emphasized the importance of the thiazole ring in enhancing biological activity .

Comparison with Similar Compounds

Comparison with N-(4-Hydroxyphenyl)-3-[(5Z)-5-(4-Methylbenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Propanamide

Structural Differences :

  • Core: Both share a 1,3-thiazolidinone ring.
  • Substituents :
    • The target compound has a 4-methylphenyl group and a butanamide chain, whereas the analog has a 4-hydroxyphenyl group and a propanamide chain.
    • The exocyclic substituent at position 5 differs: (2E)-3-phenylprop-2-en-1-ylidene vs. 4-methylbenzylidene.

Key Findings :

  • Solubility : The hydroxyl group in the analog increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the methyl group in the target compound.
  • Stability : The conjugated cinnamylidene group in the target compound may improve photostability due to extended π-electron delocalization.

Table 1: Structural and Property Comparison

Property Target Compound Analog
Molecular Weight ~500 g/mol (estimated) ~450 g/mol (estimated)
Substituent at Position 5 (2E)-3-Phenylprop-2-en-1-ylidene 4-Methylbenzylidene
Amide Chain Butanamide Propanamide
Aromatic Group 4-Methylphenyl 4-Hydroxyphenyl
Key IR Bands C=O (~1680 cm⁻¹), C=S (~1250 cm⁻¹) C=O (~1675 cm⁻¹), C=S (~1245 cm⁻¹)

Comparison with 1,2,4-Triazole-3(4H)-Thiones

Structural Differences :

  • Core: The target compound has a 1,3-thiazolidinone ring, while triazole derivatives (e.g., compounds 7–9 in ) feature a 1,2,4-triazole ring.
  • Tautomerism : Triazole-thiones exhibit thione-thiol tautomerism, whereas the target compound’s sulfanylidene group stabilizes the thione form without tautomeric shifts.

Key Findings :

  • Synthesis: Triazoles are synthesized via base-mediated cyclization of hydrazinecarbothioamides, whereas thiazolidinones typically require thiourea and ketone precursors.
  • Reactivity: The thiazolidinone core is more electrophilic due to the electron-withdrawing oxo group, enabling nucleophilic additions at position 2.

Comparison with Piperidinyl Propionamide Derivatives

Structural Differences :

  • Core: The piperidine ring in the analog vs. the thiazolidinone ring in the target compound.
  • Functional Groups : Both have aromatic amide linkages but differ in heterocyclic electronics.

Key Findings :

  • Bioactivity Potential: Piperidinyl derivatives are often explored for CNS activity, while thiazolidinones are associated with antimicrobial and anti-inflammatory properties.
  • Synthetic Routes: The piperidinyl compound uses Friedel-Crafts alkylation and amidation, contrasting with the cyclocondensation methods for thiazolidinones.

Research Findings and Implications

  • Crystallography : Tools like SHELX and WinGX (cited in ) are critical for resolving the stereochemistry of such complex heterocycles, particularly the Z/E configurations in the target compound .
  • Spectroscopy : IR and NMR data confirm the absence of tautomerism in the target compound, unlike triazole derivatives .
  • Structure-Activity Relationships (SAR) : The cinnamylidene group may enhance π-π stacking interactions in biological targets, while the methylphenyl group reduces metabolic degradation compared to hydroxylated analogs .

Q & A

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :
  • Detailed SOPs : Document inert atmosphere requirements (Ar/N₂) and moisture-sensitive steps.
  • Open Data Practices : Share raw NMR (FID files) and crystallography data (CIF files) in public repositories.
  • Collaborative Validation : Cross-verify results with independent labs using identical starting materials .

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